Ethyl-Docosahexaenoat

Übersicht

Beschreibung

Docosahexaenoic Acid ethyl ester is a derivative of docosahexaenoic acid, a long-chain omega-3 polyunsaturated fatty acid. It is primarily found in fish oils and is known for its significant health benefits, particularly in brain and eye development. Docosahexaenoic Acid ethyl ester is often used in dietary supplements and pharmaceuticals due to its enhanced stability and bioavailability compared to its parent compound.

Wissenschaftliche Forschungsanwendungen

Docosahexaensäureethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Standard in der Analytischen Chemie zur Quantifizierung von Omega-3-Fettsäuren verwendet.

Biologie: Untersucht für seine Rolle bei der Fluidität und Funktion von Zellmembranen.

Medizin: Untersucht für sein Potenzial bei der Behandlung von neurodegenerativen Erkrankungen, Herz-Kreislauf-Erkrankungen und entzündungsbedingten Erkrankungen

Industrie: Wird bei der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet.

5. Wirkmechanismus

Docosahexaensäureethylester übt seine Wirkungen hauptsächlich durch seine Einlagerung in Zellmembranen aus, wo es die Membranfluidität und Rezeptorfunktion beeinflusst. Es ist auch an der Produktion bioaktiver Lipidmediatoren beteiligt, die entzündungshemmende und neuroprotektive Wirkungen haben. Die Verbindung zielt auf verschiedene molekulare Signalwege ab, darunter solche, die am Lipidstoffwechsel und an der Signaltransduktion beteiligt sind .

Ähnliche Verbindungen:

- Eicosapentaensäureethylester

- Docosapentaensäureethylester

- Arachidonsäureethylester

Vergleich:

- Eicosapentaensäureethylester: Ähnlich in der Struktur, hat aber fünf Doppelbindungen im Vergleich zu sechs in Docosahexaensäure. Es ist auch eine Omega-3-Fettsäure mit entzündungshemmenden Eigenschaften.

- Docosapentaensäureethylester: Enthält fünf Doppelbindungen und ist ein Zwischenprodukt zwischen Eicosapentaensäure und Docosahexaensäure im Biosyntheseweg der Omega-3-Fettsäuren.

- Arachidonsäureethylester: Eine Omega-6-Fettsäure mit vier Doppelbindungen, beteiligt an der Produktion von pro-inflammatorischen Eicosanoiden .

Docosahexaensäureethylester ist aufgrund seines hohen Unsättigungsgrades einzigartig, der ihm unterschiedliche biologische Aktivitäten und gesundheitliche Vorteile verleiht.

Wirkmechanismus

Target of Action

It’s known that dha and its derivatives generally target cell membranes, where they are incorporated into phospholipids and influence membrane fluidity .

Mode of Action

Ethyl docosahexaenoate interacts with its targets by being incorporated into cell membranes. This incorporation can influence the fluidity of the membranes, which can affect the function of membrane proteins and, consequently, cellular processes .

Biochemical Pathways

For instance, they can influence the production of eicosanoids, which are signaling molecules that have various roles in the body’s cardiovascular, pulmonary, immune, and endocrine systems .

Pharmacokinetics

It’s known that the bioavailability of dha and its derivatives can be influenced by various factors, including the form in which they are ingested .

Result of Action

For instance, they can influence cell membrane properties, signal transduction pathways, and gene expression .

Action Environment

The action of ethyl docosahexaenoate can be influenced by various environmental factors. For instance, its oxidative stability can be affected by temperature and the presence of oxygen . This can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Ethyl docosahexaenoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of fatty acid metabolism . The compound is also known to influence the production of eicosanoids, which are signaling molecules that have various physiological roles, including the regulation of inflammation and immunity .

Cellular Effects

Ethyl docosahexaenoate has significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to attenuate interleukin-6 production from stimulated glial cells, which involves nuclear factor kappaB inactivation .

Molecular Mechanism

At the molecular level, ethyl docosahexaenoate exerts its effects through various mechanisms. It is known to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to ameliorate inflammatory processes through the production of DHA-derived docosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl docosahexaenoate change over time. It has been observed that DHA as ethyl esters were similarly digested in an aqueous solution, leading to the formation of di- and monoacylglycerols . Moreover, degradation of hydroperoxides was detected in the process .

Dosage Effects in Animal Models

The effects of ethyl docosahexaenoate vary with different dosages in animal models. It has been shown that feeding DPAn-6 alone, provided as an ethyl ester, reduced paw edema in rats, approaching the effect of indomethacin

Metabolic Pathways

Ethyl docosahexaenoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to shift glucose metabolism and promote the catabolism of fatty acids .

Transport and Distribution

Ethyl docosahexaenoate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid ethyl ester is typically synthesized through the esterification of docosahexaenoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipase. The reaction conditions often involve refluxing the mixture of docosahexaenoic acid and ethanol in the presence of a catalyst until the reaction is complete .

Industrial Production Methods: On an industrial scale, docosahexaenoic acid is often sourced from fish oil or microalgae. The esterification process is optimized to achieve high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and molecular distillation are employed to purify the product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Docosahexaensäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es ist anfällig für Autoxidation, insbesondere bei Belichtung, Hitze und Sauerstoff.

Reduktion: Es kann unter bestimmten Bedingungen zu seinem entsprechenden Alkohol reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Ethylestergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Sauerstoff, Licht und Wärme sind häufige Faktoren, die die Oxidation induzieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Ethylestergruppe zu ersetzen.

Hauptprodukte:

Oxidation: Produziert Peroxide und andere oxidative Abbauprodukte.

Reduktion: Produziert Docosahexaenol.

Substitution: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

- Eicosapentaenoic Acid ethyl ester

- Docosapentaenoic Acid ethyl ester

- Arachidonic Acid ethyl ester

Comparison:

- Eicosapentaenoic Acid ethyl ester: Similar in structure but has five double bonds compared to six in docosahexaenoic acid. It is also an omega-3 fatty acid with anti-inflammatory properties.

- Docosapentaenoic Acid ethyl ester: Contains five double bonds and is an intermediate between eicosapentaenoic acid and docosahexaenoic acid in the omega-3 fatty acid biosynthesis pathway.

- Arachidonic Acid ethyl ester: An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids .

Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.

Biologische Aktivität

Ethyldocosahexaenoate (E-DHA) is an ethyl ester of docosahexaenoic acid (DHA), a polyunsaturated fatty acid known for its significant roles in brain health and function. Recent studies have highlighted its biological activities, particularly in neuroprotection, antioxidant effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes the current understanding of E-DHA's biological activity, supported by case studies and research findings.

Neuroprotective Effects

Chronic Administration Studies

- Oxidative Brain Injury Protection : A pivotal study evaluated the protective effects of chronic E-DHA administration against oxidative brain injury using a gerbil model of transient cerebral ischemia. In this study, weanling male gerbils received E-DHA (200 mg/kg) daily for 10 weeks. Results indicated that E-DHA significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased brain-reduced glutathione (GSH) levels, demonstrating its antioxidant properties. Furthermore, E-DHA pretreatment attenuated neuronal loss in the hippocampus and improved locomotor activity post-ischemia .

- Reduction of Arachidonic Acid Liberation : Another study confirmed that chronic E-DHA administration not only protected against ischemic damage but also significantly decreased free arachidonic acid levels in the brain. This reduction is critical as excessive arachidonic acid can exacerbate neuroinflammatory responses following ischemic events .

Antioxidant Properties

E-DHA exhibits strong antioxidant activity, which is essential for mitigating oxidative stress in neural tissues. The ability of E-DHA to prevent declines in antioxidant enzyme activities such as glutathione peroxidase and catalase further supports its role as a neuroprotective agent .

Case Studies

Fetal Brain Development : Research involving pregnant rats showed that intraamniotic administration of E-DHA resulted in decreased lipid peroxidation in fetal brains. This suggests that E-DHA may play a role in promoting healthy brain development by protecting against oxidative damage during critical periods of growth .

The mechanisms underlying the biological activity of E-DHA can be summarized as follows:

- Antioxidant Defense : E-DHA enhances the body's antioxidant defenses by increasing GSH levels and maintaining the activity of key antioxidant enzymes.

- Neuroinflammation Modulation : By reducing arachidonic acid liberation, E-DHA may help modulate neuroinflammatory pathways that are often activated during ischemic events.

- Neuronal Survival : The compound's ability to prevent neuronal loss in critical brain regions like the hippocampus underscores its potential therapeutic implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Summary Table of Key Findings

Eigenschaften

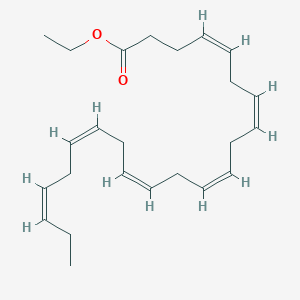

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.